molecular formula C13H8ClN3O4 B14226200 2-Chloro-4-nitrobenzoic acid;pyridine-3-carbonitrile CAS No. 828932-37-2

2-Chloro-4-nitrobenzoic acid;pyridine-3-carbonitrile

Cat. No.: B14226200
CAS No.: 828932-37-2
M. Wt: 305.67 g/mol
InChI Key: OXZXVCQRVHIVPP-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzoic acid and pyridine-3-carbonitrile are two distinct chemical compounds that can be combined to form a complex molecule 2-Chloro-4-nitrobenzoic acid is a derivative of benzoic acid, characterized by the presence of a chlorine atom and a nitro group on the benzene ring Pyridine-3-carbonitrile, on the other hand, is a derivative of pyridine with a cyano group attached to the third carbon atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrobenzoic acid typically involves the chlorination of 4-nitrobenzoic acid. The process begins with the nitration of benzoic acid to form 4-nitrobenzoic acid, followed by chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom by a chlorine atom .

Pyridine-3-carbonitrile can be synthesized through various methods, including the reaction of 3-chloropyridine with sodium cyanide in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom by the cyano group .

Industrial Production Methods

Industrial production of 2-Chloro-4-nitrobenzoic acid involves large-scale chlorination and nitration processes, with stringent control over reaction conditions to ensure high yield and purity. The production of pyridine-3-carbonitrile on an industrial scale involves similar principles, with optimization of reaction parameters to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Pyridine-3-carbonitrile can participate in:

Common Reagents and Conditions

    Reduction of 2-Chloro-4-nitrobenzoic acid: Hydrogen gas, palladium catalyst.

    Substitution of 2-Chloro-4-nitrobenzoic acid: Hydroxide ions, aqueous medium.

    Hydrolysis of Pyridine-3-carbonitrile: Acidic or basic conditions, water.

Major Products

    Reduction of 2-Chloro-4-nitrobenzoic acid: 2-Chloro-4-aminobenzoic acid.

    Substitution of 2-Chloro-4-nitrobenzoic acid: 4-Nitrobenzoic acid.

    Hydrolysis of Pyridine-3-carbonitrile: Pyridine-3-carboxamide.

Scientific Research Applications

2-Chloro-4-nitrobenzoic acid is used in the synthesis of pharmaceutical co-crystals, which can enhance the solubility and bioavailability of active pharmaceutical ingredients . It is also employed in the study of noncovalent interactions in supramolecular chemistry.

Pyridine-3-carbonitrile is utilized in the synthesis of heterocyclic compounds, which are of interest in medicinal chemistry for their potential biological activities. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-nitrobenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Pyridine-3-carbonitrile’s position of the cyano group allows for distinct chemical transformations compared to its isomers.

Properties

CAS No.

828932-37-2

Molecular Formula

C13H8ClN3O4

Molecular Weight

305.67 g/mol

IUPAC Name

2-chloro-4-nitrobenzoic acid;pyridine-3-carbonitrile

InChI

InChI=1S/C7H4ClNO4.C6H4N2/c8-6-3-4(9(12)13)1-2-5(6)7(10)11;7-4-6-2-1-3-8-5-6/h1-3H,(H,10,11);1-3,5H

InChI Key

OXZXVCQRVHIVPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#N.C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

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